molecular formula C14H22N4O2S B13761437 8-(N-Heptylthio)theophylline CAS No. 73908-75-5

8-(N-Heptylthio)theophylline

Cat. No.: B13761437
CAS No.: 73908-75-5
M. Wt: 310.42 g/mol
InChI Key: FFKZSFMDWWVVHP-UHFFFAOYSA-N
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Description

8-(N-Heptylthio)theophylline is a derivative of theophylline, a methylxanthine drug commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline works by inhibiting phosphodiesterase and blocking adenosine receptors, leading to bronchodilation and other physiological effects . The addition of the N-heptylthio group to theophylline enhances its lipophilicity and potentially modifies its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(N-Heptylthio)theophylline typically involves the alkylation of theophylline with an appropriate heptylthio reagent. One common method is the reaction of theophylline with heptylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

8-(N-Heptylthio)theophylline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the heptylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the heptylthio group .

Scientific Research Applications

8-(N-Heptylthio)theophylline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(N-Heptylthio)theophylline is similar to that of theophylline. It inhibits phosphodiesterase enzymes, leading to an increase in cyclic AMP levels, which results in bronchodilation and other physiological effects. Additionally, it blocks adenosine receptors, preventing bronchoconstriction and promoting smooth muscle relaxation . The N-heptylthio group may enhance the compound’s lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

8-(N-Heptylthio)theophylline can be compared with other theophylline derivatives and methylxanthines, such as:

The uniqueness of this compound lies in its modified lipophilicity due to the N-heptylthio group, which may result in distinct pharmacokinetic and pharmacodynamic profiles compared to other methylxanthines .

Properties

CAS No.

73908-75-5

Molecular Formula

C14H22N4O2S

Molecular Weight

310.42 g/mol

IUPAC Name

8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C14H22N4O2S/c1-4-5-6-7-8-9-21-13-15-10-11(16-13)17(2)14(20)18(3)12(10)19/h4-9H2,1-3H3,(H,15,16)

InChI Key

FFKZSFMDWWVVHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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